molecular formula C13H9F3N2O B257004 N-(3-pyridinyl)-2-(trifluoromethyl)benzamide

N-(3-pyridinyl)-2-(trifluoromethyl)benzamide

Cat. No. B257004
M. Wt: 266.22 g/mol
InChI Key: GZMPUPSQBZQLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a white crystalline solid that is soluble in organic solvents and is commonly used as a research tool in biochemistry and medicinal chemistry.

Mechanism Of Action

N-(3-pyridinyl)-2-(trifluoromethyl)benzamide works by binding to the catalytic site of PDE4, thereby inhibiting its activity and increasing intracellular levels of cAMP and cGMP. This leads to downstream effects such as the activation of protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC), which regulate various cellular processes such as gene expression, ion channel activity, and cell proliferation.

Biochemical And Physiological Effects

N-(3-pyridinyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the suppression of immune cell activation, and the reduction of airway hyperresponsiveness in animal models of asthma. N-(3-pyridinyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects, as it can prevent neuronal apoptosis and improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(3-pyridinyl)-2-(trifluoromethyl)benzamide in lab experiments is its selectivity for PDE4, which allows for the specific modulation of cAMP and cGMP signaling pathways. Additionally, N-(3-pyridinyl)-2-(trifluoromethyl)benzamide is relatively stable and can be easily synthesized in large quantities. However, one limitation of N-(3-pyridinyl)-2-(trifluoromethyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-(3-pyridinyl)-2-(trifluoromethyl)benzamide, including the development of more potent and selective PDE4 inhibitors, the exploration of N-(3-pyridinyl)-2-(trifluoromethyl)benzamide's potential therapeutic applications in various inflammatory and neurodegenerative disorders, and the investigation of N-(3-pyridinyl)-2-(trifluoromethyl)benzamide's effects on other signaling pathways and cellular processes. Additionally, the development of novel methods for the synthesis and delivery of N-(3-pyridinyl)-2-(trifluoromethyl)benzamide could improve its efficacy and utility in both basic and clinical research.

Synthesis Methods

N-(3-pyridinyl)-2-(trifluoromethyl)benzamide can be synthesized using several methods, including the reaction of 3-pyridinecarboxylic acid with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-chloropyridine with 2-(trifluoromethyl)benzoic acid in the presence of a base and a catalyst such as palladium on carbon.

Scientific Research Applications

N-(3-pyridinyl)-2-(trifluoromethyl)benzamide has been widely used in scientific research due to its ability to inhibit the activity of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that play a crucial role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. N-(3-pyridinyl)-2-(trifluoromethyl)benzamide has been shown to selectively inhibit PDE4, which is involved in the regulation of inflammatory responses, making it a potential therapeutic target for various inflammatory disorders.

properties

Product Name

N-(3-pyridinyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C13H9F3N2O

Molecular Weight

266.22 g/mol

IUPAC Name

N-pyridin-3-yl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)11-6-2-1-5-10(11)12(19)18-9-4-3-7-17-8-9/h1-8H,(H,18,19)

InChI Key

GZMPUPSQBZQLAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)C(F)(F)F

Origin of Product

United States

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